6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenylthio moiety, which is further connected to a triazolopyridazinone core. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Scientific Research Applications
6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylthiol with a suitable triazolopyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Uniqueness
6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific combination of a trifluoromethyl group and a triazolopyridazinone core. This combination imparts distinct chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHCGQDRLUEKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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